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Compound of Interest

Compound Name: 3-Bromo-4,5-difluorobenzaldehyde

Cat. No.: B1446559 Get Quote

An In-Depth Technical Guide to 3-Bromo-4,5-difluorobenzaldehyde: Synthesis, Reactivity,

and Applications

Executive Summary
3-Bromo-4,5-difluorobenzaldehyde (CAS No. 1143502-70-8) is a halogenated aromatic

aldehyde, a class of compounds that serve as versatile building blocks in modern synthetic

chemistry. The unique arrangement of its functional groups—an electrophilic aldehyde, a

reactive carbon-bromine bond, and the electron-withdrawing fluorine atoms—makes it a high-

value intermediate for constructing complex molecular architectures. This guide provides a

comprehensive technical overview for researchers, scientists, and drug development

professionals. Due to the limited specific literature on this particular isomer, this document

synthesizes information from established chemical principles and draws parallels from closely

related, well-documented analogs to provide actionable insights. We will explore its

physicochemical properties, propose robust synthetic strategies, detail its expected chemical

reactivity, and discuss its potential applications, particularly in the realm of medicinal chemistry,

grounded in the bioactivity of similar structures.

Physicochemical Properties and Spectral Analysis
The precise positioning of the bromo and fluoro substituents on the benzaldehyde ring dictates

the molecule's steric and electronic properties, influencing its reactivity and physical

characteristics.
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Comparative Properties of Isomeric
Bromodifluorobenzaldehydes
To better understand the subject compound, a comparison with its isomers is instructive.

Property
3-Bromo-4,5-
difluorobenzal
dehyde

4-Bromo-3,5-
difluorobenzal
dehyde[1]

4-Bromo-2,5-
difluorobenzal
dehyde[2]

3-Bromo-2,5-
difluorobenzal
dehyde[3]

CAS Number 1143502-70-8 135564-22-6 Not Available Not Available

Molecular

Formula
C₇H₃BrF₂O C₇H₃BrF₂O C₇H₃BrF₂O C₇H₃BrF₂O

Molecular Weight 221.00 g/mol 221.00 g/mol [1] 221.00 g/mol [2] ~221.00 g/mol

Appearance Solid (Predicted) Solid Solid[2]
Solid, m.p. 36-

40°C[3]

SMILES
C1=C(C=C(C(=C

1F)F)Br)C=O[4]

C1=C(C=C(C(=C

1F)Br)F)C=O

FC1=C(C=C(C(C

=O)=C1)F)Br

C1=C(C(=C(C=C

1Br)F)C=O)F

InChI Key Not Available

OJWOCKKFJDJ

GFP-

UHFFFAOYSA-

N[1]

PDRHYPUKWIH

ZMP-

UHFFFAOYSA-N

Not Available

Spectral Characteristics
While a dedicated spectral database for 3-Bromo-4,5-difluorobenzaldehyde is not publicly

available, its expected spectral signature can be reliably predicted based on its structure and

data from analogous compounds.

¹H NMR: The spectrum would show three distinct signals in the aromatic region (typically δ

7.0-8.0 ppm). The aldehyde proton would appear as a sharp singlet significantly downfield (δ

9.5-10.5 ppm). The two aromatic protons would appear as doublets or doublet of doublets,

with coupling constants determined by their relationship to the fluorine atoms.
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¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (δ 185-

195 ppm). The aromatic region would display seven signals, with the carbon atoms directly

bonded to fluorine exhibiting large C-F coupling constants, a characteristic feature of

fluorinated aromatics.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for bromine, with two major peaks of nearly equal intensity at m/z 220 and 222,

corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the

aldehyde at approximately 1700-1720 cm⁻¹ and C-F stretching vibrations in the 1100-1300

cm⁻¹ region.

Synthesis Strategies and Methodologies
A robust and scalable synthesis is critical for the utilization of any chemical building block.

While a specific, published synthesis for 3-Bromo-4,5-difluorobenzaldehyde is scarce, a

logical and effective route can be designed by adapting established organometallic

methodologies.

Proposed Synthesis: Grignard Exchange and
Formylation
This approach leverages a halogen-magnesium exchange, a milder alternative to direct

Grignard formation, which can be problematic with polyhalogenated aromatics. This method

offers high regioselectivity and functional group tolerance. The synthesis of the related 3,4-

difluorobenzaldehyde via a Grignard reaction provides a strong procedural basis for this

proposed route[5].
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Formylation Step

Final Steps

1-Bromo-2,3-difluorobenzene

Arylmagnesium Intermediate
(Grignard Reagent)

 Halogen-Mg Exchange
 THF, 0°C to rt

Isopropylmagnesium
Chloride (iPrMgCl)

N,N-Dimethylformamide
(DMF)

3-Bromo-4,5-difluorobenzaldehyde

Acidic Workup
(e.g., aq. HCl)

 Formylation
 -20°C to 0°C

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Bromo-4,5-difluorobenzaldehyde.

Step-by-Step Proposed Protocol:

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere

(Nitrogen or Argon), add 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous

tetrahydrofuran (THF).

Halogen-Magnesium Exchange: Cool the solution to 0°C. Add isopropylmagnesium chloride

(1.05 eq, solution in THF) dropwise, maintaining the temperature below 5°C. Allow the

reaction to stir for 1-2 hours at room temperature. The progress can be monitored by

quenching an aliquot and analyzing via GC-MS.

Formylation: Cool the newly formed arylmagnesium reagent to -20°C. Add N,N-

Dimethylformamide (DMF, 1.2 eq) dropwise, ensuring the internal temperature does not

exceed -10°C.

Reaction Completion: Stir the mixture for an additional 1-2 hours, allowing it to warm to 0°C.

Quenching and Workup: Slowly pour the reaction mixture into a cold (0°C) aqueous solution

of 1M HCl.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1446559?utm_src=pdf-body-img
https://www.benchchem.com/product/b1446559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane). Combine the organic layers.

Purification: Wash the combined organic phase with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude

product can be purified by vacuum distillation or recrystallization.

Referenced Synthesis: Electrophilic Bromination of an
Isomer
For context, a well-documented industrial process for a related compound, 3-bromo-4-

fluorobenzaldehyde, involves the direct electrophilic bromination of 4-fluorobenzaldehyde. This

highlights an alternative synthetic logic applicable to this class of molecules[6][7].

Reaction Core

4-Fluorobenzaldehyde

3-Bromo-4-fluorobenzaldehyde

 Electrophilic Aromatic
 Substitution (Bromination)

 25-65°C

Oleum (H₂SO₄·SO₃)
Iodine (I₂)

Zinc Bromide (ZnBr₂)

Bromine (Br₂)

Water

Click to download full resolution via product page

Caption: Referenced workflow for the synthesis of an isomeric compound.
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This process demonstrates a classical electrophilic aromatic substitution, where the fluorine

atom acts as an ortho-, para-director, and the aldehyde is a meta-director and deactivator. The

bromine is directed to the position ortho to the fluorine and meta to the aldehyde.

Chemical Reactivity and Applications in Drug
Development
The synthetic utility of 3-Bromo-4,5-difluorobenzaldehyde stems from its distinct reactive

sites, which can be addressed with high selectivity.

3-Bromo-4,5-difluorobenzaldehyde

Aldehyde Chemistry

  -CHO group

C-Br Bond Chemistry

 C-Br bond

Reductive Amination
(forms amines)

Wittig Reaction
(forms alkenes)

Condensation
(e.g., Knoevenagel)

Suzuki Coupling
(forms C-C bonds)

Buchwald-Hartwig
(forms C-N, C-O bonds)

Lithiation / Grignard
(forms organometallics)

Click to download full resolution via product page

Caption: Principal reactivity pathways for 3-Bromo-4,5-difluorobenzaldehyde.

Aldehyde Group Reactivity
The aldehyde is a versatile handle for chain extension and introduction of new functional

groups. Key transformations include:

Reductive Amination: A cornerstone of medicinal chemistry for synthesizing secondary and

tertiary amines.

Wittig Reaction: Forms carbon-carbon double bonds, crucial for creating stilbene-like

structures or linking molecular fragments.
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Condensation Reactions: Knoevenagel or aldol-type condensations can be used to build

complex heterocyclic systems.

Carbon-Bromine Bond Reactivity
The C-Br bond is the primary site for transition-metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Enables the formation of C(sp²)-C(sp²) bonds by reacting with

boronic acids or esters, ideal for constructing biaryl structures.

Buchwald-Hartwig Amination: Forms C-N or C-O bonds, providing direct access to

substituted anilines or phenols, which are privileged structures in drug molecules.

Rationale for Use in Drug Discovery
While direct biological data for 3-Bromo-4,5-difluorobenzaldehyde is sparse, the closely

related analog 3-bromo-4,5-dihydroxybenzaldehyde (BDB), isolated from marine algae,

provides a compelling rationale for its investigation. BDB has been shown to possess

significant anti-inflammatory and cytoprotective properties.

Anti-inflammatory Effects: Studies have demonstrated that BDB attenuates allergic contact

dermatitis by promoting the generation of regulatory T cells (Tregs)[8]. It also suppresses

inflammation in skin cells by inhibiting key signaling pathways[9].

Antioxidant Activity: BDB protects skin cells from oxidative damage by activating the

Nrf2/HO-1 pathway, a critical cellular defense mechanism[10].

The difluoro analog is a bioisostere of the dihydroxy compound. The fluorine atoms can

improve metabolic stability, enhance binding affinity through hydrogen bonding or dipole

interactions, and increase cell membrane permeability—all desirable traits in drug candidates.

Therefore, 3-Bromo-4,5-difluorobenzaldehyde represents a promising starting point for

synthesizing novel anti-inflammatory or antioxidant agents with potentially superior

pharmacokinetic profiles.

Safety, Handling, and Storage
Proper handling of halogenated organic compounds is paramount. The safety profile is inferred

from safety data sheets (SDS) of structurally similar chemicals, such as 3-bromo-4-
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fluorobenzaldehyde[11][12][13].

GHS Hazard Classification
Hazard Class Statement GHS Pictogram

Acute Toxicity, Oral H302: Harmful if swallowed[14] Warning

Skin Corrosion/Irritation
H315: Causes skin

irritation[14]
Warning

Serious Eye Damage/Irritation
H319: Causes serious eye

irritation[14]
Warning

STOT - Single Exposure
H335: May cause respiratory

irritation[14]
Warning

Recommended Handling Protocol
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood[11]. Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166

or OSHA 29 CFR 1910.133 standards[11].

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Dispose of contaminated

gloves after use.

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin

contact[12].

Handling Practices: Avoid breathing dust or vapors. Avoid contact with skin, eyes, and

clothing. Wash hands thoroughly after handling[13].

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents and strong bases[11]. The

compound may be air or moisture sensitive; storage under an inert atmosphere (e.g.,

nitrogen) is recommended[12].
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Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations[12].

Conclusion and Future Outlook
3-Bromo-4,5-difluorobenzaldehyde stands out as a promising yet underutilized synthetic

intermediate. Its trifunctional nature offers a strategic platform for the efficient assembly of

complex molecules. While direct research on this isomer is limited, its structural relationship to

the bioactive 3-bromo-4,5-dihydroxybenzaldehyde provides a strong impetus for its exploration

in medicinal chemistry as a metabolically robust scaffold for anti-inflammatory and antioxidant

agents. Future research should focus on the development and optimization of its synthesis, a

thorough characterization of its reaction scope, and the systematic evaluation of its derivatives

in relevant biological assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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